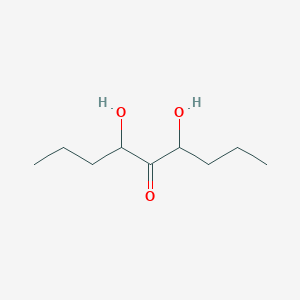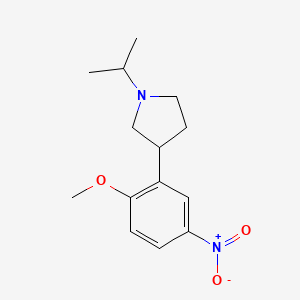
3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of methoxy and nitro groups on the phenyl ring, along with the pyrrolidine moiety, suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidin umfasst in der Regel die folgenden Schritte:
Bildung des Pyrrolidinrings: Dies kann durch Cyclisierungsreaktionen mit geeigneten Vorstufen erreicht werden.
Einführung des Phenylrings: Der Phenylring mit Methoxy- und Nitrosubstituenten kann durch Kupplungsreaktionen eingeführt werden.
Endmontage: Die endgültige Verbindung wird durch eine Reihe von Kondensations- und Substitutionsreaktionen zusammengesetzt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten. Dies umfasst die Auswahl kostengünstiger Reagenzien, die Optimierung der Reaktionsbedingungen (Temperatur, Druck, Lösungsmittel) und die Sicherstellung hoher Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe oder dem Pyrrolidinring.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am Phenylring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Halogenierungsmittel, Nucleophile und Elektrophile werden häufig bei Substitutionsreaktionen eingesetzt.
Hauptprodukte
Oxidation: Produkte können Aldehyde, Ketone oder Carbonsäuren umfassen.
Reduktion: Das Hauptprodukt wäre das entsprechende Amin.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt in der organischen Synthese und als Baustein für komplexere Moleküle.
Biologie: Mögliche Verwendung bei der Untersuchung biologischer Pfade und Interaktionen aufgrund seiner strukturellen Merkmale.
Medizin: Mögliche Anwendungen in der Medikamentenentwicklung, insbesondere bei der Entwicklung von Verbindungen mit spezifischen biologischen Aktivitäten.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidin hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen könnte es mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und zu einer Modulation biologischer Pfade führen. Die Methoxy- und Nitrogruppen können eine Rolle bei Bindungsinteraktionen und Reaktivität spielen.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The methoxy and nitro groups may play a role in binding interactions and reactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(2-Methoxyphenyl)-1-(propan-2-yl)pyrrolidin: Fehlende Nitrogruppe, die zu unterschiedlicher Reaktivität und biologischer Aktivität führen kann.
3-(2-Nitrophenyl)-1-(propan-2-yl)pyrrolidin:
3-(2-Methoxy-5-nitrophenyl)-1-methylpyrrolidin: Ähnliche Struktur, aber mit einem anderen Substituenten am Pyrrolidinring.
Einzigartigkeit
Das Vorhandensein sowohl von Methoxy- als auch von Nitrogruppen am Phenylring sowie der Isopropylgruppe am Pyrrolidinring macht 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidin einzigartig. Diese funktionellen Gruppen können seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen und es von ähnlichen Verbindungen unterscheiden.
Für präzise und detaillierte Informationen wird empfohlen, spezielle wissenschaftliche Literatur und Datenbanken zu konsultieren
Eigenschaften
CAS-Nummer |
648901-42-2 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-(2-methoxy-5-nitrophenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15-7-6-11(9-15)13-8-12(16(17)18)4-5-14(13)19-3/h4-5,8,10-11H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
ZSRCATUICCCGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


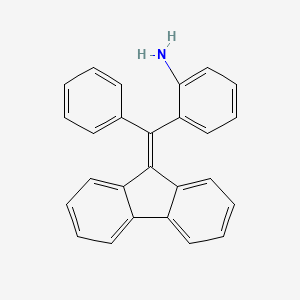
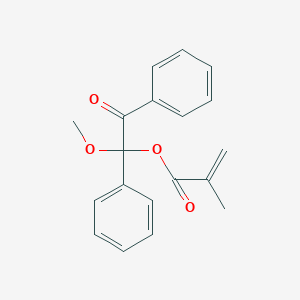


![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
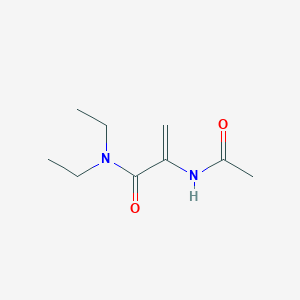
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
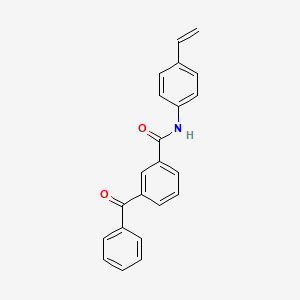
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
